(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)18(20)21/h1-7,9-10H,8H2,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXYQKBDYIIMA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 250.23 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound features a hydrazide functional group, which is known to exhibit diverse biological activities. The presence of the nitrophenyl and pyridine moieties contributes to its potential pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA .
- Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties, which help in mitigating oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that hydrazides exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Topoisomerase inhibition |
| A549 | 20 | Induction of apoptosis |
| HCT116 | 18 | DNA damage response |
Antimicrobial Activity
In addition to anticancer effects, preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at concentrations comparable to standard antibiotics.
Case Studies
- In Vivo Studies : A notable study involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Synergistic Effects : Another study explored the combination of this compound with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .
Scientific Research Applications
Antimicrobial Properties
Research has shown that (E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide exhibits notable antimicrobial activity against various pathogens. Studies indicate that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Potential
Preliminary studies have demonstrated that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Pharmacological Applications
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, indicating potential use in treating inflammatory diseases.
Neuroprotective Effects
Recent studies suggest that this compound may also exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
In a study published by ResearchGate, the antimicrobial efficacy of various hydrazone derivatives, including this compound, was assessed against standard bacterial strains. The results indicated that the compound displayed significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.3 |
| A549 | 12.0 |
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety participates in heterocycle formation under specific conditions:
Thiazole Formation
Reaction with thioglycolic acid yields thiazole derivatives.
| Reagent | Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Thioglycolic acid | Reflux, ethanol, 6 hr | 2-(4-nitrophenyl)-5-pyridin-3-ylthiazole | 65–70 |
Mechanism : Nucleophilic attack by sulfur on the hydrazone carbon, followed by cyclization and dehydration.
Triazole Formation
Click chemistry with azides under Cu(I) catalysis forms 1,2,3-triazoles.
| Reagent | Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Phenyl azide | CuI, DMF, 60°C, 12 hr | 1,2,3-Triazole-linked hybrid | 75–80 |
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals, binding via pyridinyl N, hydrazone N, and carbonyl O atoms.
| Metal Salt | Conditions | Complex Structure | Application | Citation |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, RT, 2 hr | [Cu(L)₂]·2H₂O | Catalytic azide-epoxide cycloaddition | |
| ZnCl₂ | Ethanol, reflux, 4 hr | [Zn(L)Cl₂] | Anticancer activity |
Key Findings :
-
Cu(II) complexes show enhanced catalytic activity in azide-epoxide-alkyne cycloadditions (85–90% conversion) .
-
Zn(II) and Cu(II) complexes exhibit moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–18 μM) .
Reduction of Nitro Group
The 4-nitrophenyl group undergoes selective reduction to an amine under hydrogenation.
| Reagent | Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, ethanol, RT, 6 hr | (E)-2-(4-aminophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide | 90–95 |
Application : The amine derivative serves as a precursor for azo dyes or Schiff base ligands .
Acid/Base Hydrolysis
The hydrazone bond is cleaved under strong acidic or basic conditions.
| Conditions | Reagent | Products | Yield (%) | Citation |
|---|---|---|---|---|
| 2M HCl, reflux | - | Pyridine-3-carbaldehyde + 2-(4-nitrophenyl)acetohydrazide | 70–75 | |
| 2M NaOH, RT | - | Same as above | 60–65 |
Electrophilic Substitution
The 4-nitrophenyl group directs electrophiles to the meta position, though reactivity is limited due to electron withdrawal.
| Reagent | Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 2-(3,4-dinitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide | <10 |
Biological Activity Correlations
Reaction products demonstrate structure-dependent bioactivity:
| Derivative | Bioassay Model | Activity (IC₅₀ or MIC) | Citation |
|---|---|---|---|
| Thiazole analog | E. coli (ATCC 25922) | MIC: 8 μg/mL | |
| Triazole-Cu(II) | MCF-7 breast cancer | IC₅₀: 14.2 μM |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the heterocyclic moiety. Key comparisons include:
- Heterocyclic Moieties : Pyridin-3-ylmethylene offers distinct electronic and spatial properties compared to pyridin-4-yl () or benzylidene () groups, affecting solubility and binding modes .
Challenges and Opportunities
- Selectivity : Pyridin-3-yl vs. pyridin-4-yl substitution may influence target selectivity in drug design.
- Toxicity : Nitro groups can confer cytotoxicity, necessitating structural optimization (e.g., hybridizing with methoxy or chloro substituents, as in ) .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Preparation of 2-(4-Nitrophenyl)Acetohydrazide
The hydrazide precursor is synthesized via hydrazinolysis of ester derivatives. A high-yield method involves reacting ethyl 2-(4-nitrophenyl)acetate with hydrazine hydrate under reactive distillation conditions. This approach eliminates the need for excess hydrazine, achieving yields exceeding 90% by continuously removing ethanol and water via fractionation. Traditional methods requiring prolonged reflux (e.g., 12–48 hours) with 3–10 equivalents of hydrazine hydrate are less efficient (yields: 68–81%).
Key Conditions
Condensation with Pyridine-3-Carbaldehyde
The hydrazide intermediate undergoes condensation with pyridine-3-carbaldehyde to form the target hydrazone. Two primary methods are employed:
Conventional Thermal Reflux
In ethanol or 1,4-dioxane, the reaction proceeds under reflux for 2–5 hours. Catalytic acetic acid is often added to accelerate imine formation.
Procedure :
- Dissolve 2-(4-nitrophenyl)acetohydrazide (1 eq) and pyridine-3-carbaldehyde (1.05 eq) in ethanol.
- Add 2–3 drops of glacial acetic acid.
- Reflux at 80°C for 3 hours.
- Cool, filter, and recrystallize from ethanol/water.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time (3–8 minutes) by enhancing molecular agitation. A lab-made microwave operating at 180–360 W facilitates rapid imine bond formation.
Procedure :
Optimization and Comparative Analysis
Reaction Conditions
| Parameter | Conventional Reflux | Microwave |
|---|---|---|
| Time | 2–5 hours | 3–8 minutes |
| Temperature | 80°C | 180–360 W |
| Solvent | Ethanol/1,4-dioxane | Ethanol |
| Catalyst | Acetic acid | None |
| Yield | 70–78% | 85–90% |
Microwave methods outperform conventional techniques in efficiency, reducing reaction times by >90% and improving yields by 15–20%.
Q & A
Basic Question
- -NMR : Identifies hydrazone protons (NH at δ 10.4–11.0 ppm) and aromatic/heteroaromatic protons (pyridin-3-yl at δ 7.4–9.1 ppm; nitrophenyl at δ 7.8–8.2 ppm) .
- FT-IR : Confirms C=O (1650–1680 cm) and N–H (3200–3300 cm) stretches .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .
- X-ray Crystallography (if available): Resolves π-stacking interactions between the hydrazone backbone and aromatic rings, critical for stability .
How do structural modifications (e.g., substituents on phenyl/pyridine rings) influence physicochemical properties?
Advanced Question
- Electron-Withdrawing Groups (e.g., NO) : Enhance thermal stability (higher melting points) and alter solubility in polar solvents .
- Heteroaromatic Substitutions (e.g., thiophene) : Increase lipophilicity (logP), impacting bioavailability .
- Methoxy Groups : Improve crystallinity but may reduce reactivity in condensation reactions .
- Contradictions : Pyridin-3-ylmethylene substituents reduce actoprotective activity in rats compared to benzylidene analogs, highlighting the need for SAR studies .
How can researchers design experiments to evaluate biological activity (e.g., enzyme inhibition)?
Advanced Question
- Assay Selection : Use Ellman’s spectrophotometric method for anticholinesterase activity (AChE/BChE inhibition), with galantamine as a positive control .
- DPPH Radical Scavenging : For antioxidant potential, compare IC values to reference antioxidants like ascorbic acid .
- Microbiological Testing : Agar diffusion assays (e.g., against E. coli) with compound concentrations ≥50 µg/mL .
- Dose-Response Curves : Use triplicate measurements and statistical validation (e.g., ANOVA) to ensure reproducibility .
How can computational methods (e.g., molecular docking) elucidate mechanisms of action?
Advanced Question
- Target Identification : Dock the compound into enzyme active sites (e.g., α-glucosidase PDB: 2ZEI) using AutoDock Vina .
- Key Interactions : Pyridin-3-yl and nitrophenyl groups form π-π stacking with aromatic residues (e.g., TRP613 in AChE), while the hydrazone bridge hydrogen-bonds to catalytic triads .
- Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with experimental IC values to prioritize analogs .
How should researchers address contradictions in biological activity data?
Advanced Question
- Case Study : Pyridin-3-ylmethylene derivatives show reduced actoprotective effects in rats compared to benzylidene analogs .
- Hypothesis Testing : Investigate steric hindrance or electronic effects of the pyridine ring via DFT calculations .
- Experimental Replication : Validate results across multiple cell lines/animal models and control for metabolic stability (e.g., cytochrome P450 assays) .
What strategies improve reaction yields and selectivity for hydrazone derivatives?
Advanced Question
- Catalyst Optimization : Use acetic acid (5 mol%) to accelerate imine formation .
- Solvent Screening : Ethanol/water mixtures enhance solubility of nitrophenyl intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >70% yield .
What are the emerging applications of this compound in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
